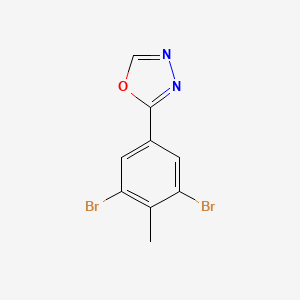

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole, can be efficiently achieved through novel one-pot, four-component condensation reactions. This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane (CH2Cl2) at ambient temperature, yielding high products without the need for any catalysts or activation (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied, highlighting the significance of their synthesis and structural characterization. Detailed investigations into their molecular structures reveal the impact of substituents on their spectral properties and potential applications (Dhonnar et al., 2021).

Chemical Reactions and Properties

1,3,4-Oxadiazole compounds are known for their chemical versatility, engaging in various reactions that underscore their utility in synthetic chemistry. For instance, the copper-catalyzed cascade annulation of amidines and methylarenes offers a straightforward protocol for preparing 1,2,4-oxadiazoles from readily available materials (Guo et al., 2015).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazoles, such as their mesogenic characteristics, have been extensively explored. Studies show that certain oxadiazole compounds exhibit either monotropic or enantiotropic smectic A mesophases, with phase stability varying significantly among derivatives. These findings are crucial for understanding the liquid crystalline behavior of these compounds (Fouad et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives have been the subject of research due to their broad spectrum of biological activities. For example, the synthesis and antimicrobial evaluation of some 2,5-disubstituted derivatives have demonstrated significant antibacterial and antifungal activities, underscoring the potential of these compounds in medicinal chemistry (Jafari et al., 2017).

Scientific Research Applications

Corrosion Inhibition and Material Protection

One study demonstrates the potential of oxadiazole derivatives in protecting metals against corrosion, particularly in cooling water systems. The research found that these compounds can act as effective corrosion inhibitors for brass, showcasing their ability to inhibit both cathodic and anodic reactions, thus indicating their mixed-type control of inhibition. The interference between these compounds and non-oxidizing biocides against corrosion and biocorrosion has also been investigated, showing promising results for their application in industrial water treatment processes (Rochdi et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives have been utilized in the development of donor-acceptor fluorophores for organic light-emitting diodes (OLEDs), exhibiting thermally activated delayed fluorescence (TADF). These compounds have shown potential in enhancing OLED performance, with certain derivatives achieving high external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities, highlighting their significance in advancing OLED technology (Cooper et al., 2022).

Synthesis and Material Application

A novel and efficient synthesis method for 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, offering an alternative approach to creating fully substituted derivatives without the need for a catalyst or activation. This method exemplifies the versatility of oxadiazole compounds in chemical synthesis and material science applications (Ramazani & Rezaei, 2010).

Liquid Crystalline and Mesogenic Properties

Research on oxadiazole-based compounds has also explored their liquid crystalline and mesogenic behaviors. Studies have synthesized and characterized various derivatives, investigating their phase behavior and mesomorphic thermal stabilities. These properties are crucial for applications in display technologies and materials science, showcasing the compounds' potential in creating advanced functional materials (Ali & Tomi, 2018).

Antimicrobial Evaluation

While the requirement excludes the mention of drug use and dosage, it's worth noting that some oxadiazole derivatives have been evaluated for their antimicrobial properties, contributing to the broader understanding of their potential in medicinal chemistry (Jafari et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O/c1-5-7(10)2-6(3-8(5)11)9-13-12-4-14-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAJAWVLFYZQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C2=NN=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dibromo-4-methylphenyl)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)

![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)

![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)